Cas no 14131-64-7 (N-(2S,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide)

N-(2S,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide is a structurally defined carbohydrate derivative featuring a hexose backbone with multiple hydroxyl groups and an acetamide substituent. Its stereospecific configuration (2S,3S,4R,5S,6R) ensures precise molecular interactions, making it valuable for glycosylation studies, enzymatic research, and synthetic applications. The compound’s polyhydroxy structure enhances solubility in polar solvents, while the acetamide group provides a reactive site for further functionalization. Its well-characterized stereochemistry and stability under physiological conditions make it suitable for investigating carbohydrate-protein interactions or as a intermediate in the synthesis of complex glycoconjugates. The product is typically used in controlled environments requiring high-purity standards.
N-(2S,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide structure
14131-64-7 structure
Product Name:N-(2S,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide
CAS No:14131-64-7
MF:C8H15NO6
MW:221.207803010941
CID:136900
PubChem ID:644170
Update Time:2025-06-08

N-(2S,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-ACETYL-D-MANNOSAMINE MONOHYDRATE
    • 2-ACETAMIDO-2-DEOXY-D-MANNOPYRANOSE HYDRATE
    • N-ACETYL-D-MANNOSAMINE HYDRATE
    • N-ACETYL-D-MANNOSAMINE 1-HYDRATE
    • N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide,hydrate
    • AG-B-35740
    • ANW-28362
    • CTK0H3961
    • N-acelyl-D-glucosamine
    • N-acetyl-D-glucosamine
    • N-acetylglucosamine
    • P904
    • N-(2S,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide
    • N-Acetyl-D-mannosamine, >=98% (TLC)
    • CHEMBL1231391
    • EN300-21040286
    • 2-acetylamino-alpha-D-2-deoxy-mannopyranose
    • 14131-64-7
    • N-acetylmannosamine
    • 2yhw
    • .ALPHA.-D-N-ACETYLMANNOSAMINE
    • alpha-D-ManAc
    • 2-(ACETYLAMINO)-2-DEOXY-ALPHA-D-MANNOPYRANOSE
    • A1O5EUP7KS
    • alpha-ManAc
    • alpha-D-N-Acetylmannosamine
    • UNII-A1O5EUP7KS
    • Mannopyranose, 2-acetamido-2-deoxy-, alpha-D-
    • 2-acetamido-2-deoxy-alpha-D-mannopyranose
    • 2-(ACETYLAMINO)-2-DEOXY-.ALPHA.-D-MANNOPYRANOSE
    • alpha-D-Mannopyranose, 2-(acetylamino)-2-deoxy-
    • SCHEMBL379737
    • BDBM50482397
    • N-acetyl-alpha-D-mannosamine
    • CHEBI:41112
    • 2-acetamido-2-deoxy-alpha-D-mannose
    • MANNOPYRANOSE, 2-ACETAMIDO-2-DEOXY-, .ALPHA.-D-
    • Epitope ID:149549
    • alpha-D-ManpAc
    • N-[(2S,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
    • 2yhy
    • BM3
    • Inchi: 1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8+/m1/s1
    • InChI Key: OVRNDRQMDRJTHS-UOLFYFMNSA-N
    • SMILES: O1[C@@H]([C@H]([C@H]([C@@H]([C@H]1CO)O)O)NC(C)=O)O

Computed Properties

  • Exact Mass: 239.10100
  • Monoisotopic Mass: 221.08993720g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.7
  • Topological Polar Surface Area: 119Ų

Experimental Properties

  • Melting Point: 130 C
  • PSA: 128.48000
  • LogP: -2.75100

N-(2S,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi

N-(2S,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide Customs Data

  • HS CODE:29329985

N-(2S,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-21040286-0.05g
N-[(2S,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
14131-64-7
0.05g
$2755.0 2023-09-16
A2B Chem LLC
AA67452-1g
α-D-Mannopyranose, 2-(acetylamino)-2-deoxy-
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$321.00 2024-04-20

N-(2S,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide Related Literature

Additional information on N-(2S,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide

Introduction to N-(2S,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide (CAS No. 14131-64-7)

N-(2S,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide is a meticulously synthesized chiral compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 14131-64-7, belongs to a class of molecules with a highly specific stereochemical configuration, making it a valuable candidate for research in drug discovery and development. The precise stereochemistry of this molecule is derived from its (2S,3S,4R,5S,6R)-configured oxane ring system, which is a critical feature for its biological activity and potential therapeutic applications.

The structural complexity of N-(2S,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide arises from its five stereocenters arranged in a cyclic oxygen-containing framework. This type of molecular architecture is often found in natural products and bioactive molecules, suggesting that it may exhibit significant pharmacological properties. The presence of multiple hydroxyl groups and a hydroxymethyl substituent further enhances its reactivity and potential interactions with biological targets.

In recent years, there has been growing interest in the development of chiral auxiliaries and ligands that can facilitate asymmetric synthesis. The stereochemistry of N-(2S,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide makes it an excellent candidate for such applications. Researchers have been exploring its utility as a building block in the synthesis of more complex molecules with enhanced biological activity. The compound’s ability to serve as a precursor for enantiomerically pure intermediates is particularly valuable in the pharmaceutical industry.

One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. The (2S,3S,4R,5S,6R)-configured oxane ring mimics natural sugars found in many biologically active compounds. This structural motif has been extensively studied for its ability to interact with enzymes and receptors in a highly specific manner. For instance, derivatives of this type have shown promise in the treatment of metabolic disorders and inflammatory diseases.

The synthesis of N-(2S,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide presents significant challenges due to the need for precise stereocontrol at multiple centers. Advanced synthetic methodologies such as asymmetric hydrogenation and enzymatic resolution have been employed to achieve the desired configuration. These techniques not only highlight the compound’s synthetic challenge but also underscore the importance of cutting-edge chemical approaches in modern drug discovery.

Recent studies have demonstrated that modifications to the hydroxyl and hydroxymethyl groups can significantly alter the pharmacokinetic properties of derivatives of this compound. By tuning these functional groups, researchers can optimize solubility、metabolic stability, and target binding affinity. Such modifications are crucial for improving drug efficacy and reducing side effects.

The stereochemical configuration of N-(2S,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-y lacetamide has also been investigated for its potential role in modulating enzyme activity. Enzymes are highly stereospecific catalysts, and small changes in substrate geometry can lead to dramatic differences in reaction rates and product formation. This property makes this compound an attractive candidate for enzyme inhibition studies, which are central to many drug development strategies.

In addition to its pharmaceutical applications, this compound has shown promise in materials science。 Its rigid cyclic structure and multiple functional groups make it a suitable candidate for polymerization reactions, leading to novel materials with unique properties。 These materials could find applications in coatings、adhesives, and even biodegradable plastics.

The future prospects for N-(2S,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-y lacetamide are vast。 As synthetic chemistry continues to evolve, new methods will likely emerge that allow for more efficient production and functionalization of this molecule。 Furthermore, advances in computational chemistry will enable researchers to predict biological activity with greater accuracy, streamlining the drug discovery process.

In conclusion، N-(2S,3S,4R,5S,6R)-2،4,5-trihydroxy-6-(hydroxymethyl)oxan-3-y lacetamide (CAS No. 14131-64-7) is a remarkable compound with significant potential across multiple domains of chemistry and biology。 Its unique stereochemistry、functional group distribution، and synthetic accessibility make it a versatile tool for researchers seeking to develop new therapeutics、materials، or biochemical insights。

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